molecular formula C10H14N6O5 B3348904 1,2-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one CAS No. 19039-33-9

1,2-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one

Cat. No.: B3348904
CAS No.: 19039-33-9
M. Wt: 298.26 g/mol
InChI Key: PJBTXTKAGXQCNH-UHFFFAOYSA-N
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Description

1,2-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one is a complex organic compound with the molecular formula C10H14N6O5 It is a derivative of purine, a heterocyclic aromatic organic compound, and is structurally related to guanosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one typically involves multi-step organic reactions. One common method involves the condensation of a suitable purine derivative with a sugar moiety, followed by selective functional group modifications to introduce the amino and hydroxyl groups. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and may involve catalysts to enhance reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1,2-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the amino groups may produce primary or secondary amines.

Scientific Research Applications

1,2-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in nucleic acid metabolism and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.

    Industry: It is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2-diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit or activate enzymatic reactions, depending on its binding affinity and the nature of the target. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Guanosine: A structurally related compound with similar biological functions.

    Adenosine: Another purine derivative with distinct but related biochemical roles.

    Inosine: A nucleoside that shares some structural features with the compound.

Uniqueness

1,2-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

IUPAC Name

1,2-diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O5/c11-10-14-7-4(8(20)16(10)12)13-2-15(7)9-6(19)5(18)3(1-17)21-9/h2-3,5-6,9,17-19H,1,12H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBTXTKAGXQCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N(C2=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940595
Record name 1-Amino-2-imino-9-pentofuranosyl-1,2,3,9-tetrahydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19039-33-9
Record name NSC112521
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112521
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Amino-2-imino-9-pentofuranosyl-1,2,3,9-tetrahydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one
Reactant of Route 6
1,2-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one

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